5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Description
Historical Context and Development
The historical development of this compound is intrinsically linked to the broader evolution of pyrazole chemistry, which began in the late nineteenth century. The foundational work in pyrazole synthesis was established by German chemist Ludwig Knorr, who introduced the term "pyrazole" to the scientific community in 1883. This nomenclature designation marked the beginning of systematic study of this important class of heterocyclic compounds, setting the stage for subsequent developments in substituted pyrazole derivatives.
The synthetic methodology that would eventually enable the preparation of complex pyrazole derivatives like this compound was pioneered by Hans von Pechmann in 1898, who developed a classical method for pyrazole synthesis using acetylene and diazomethane as starting materials. This early work established the fundamental chemical principles that would guide the development of more sophisticated synthetic routes for multiply substituted pyrazole derivatives.
The evolution toward more complex pyrazole derivatives, including carboxylic acid functionalized compounds, emerged from advances in organic synthesis methodologies throughout the twentieth century. The development of multicomponent approaches, dipolar cycloadditions, and cyclocondensation reactions involving hydrazine with carbonyl systems provided researchers with diverse strategies for accessing substituted pyrazoles. These methodological advances were crucial for enabling the preparation of compounds like this compound, which requires precise control over substitution patterns and functional group placement.
Significance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry extends beyond its individual structural features to encompass its role as a representative example of how strategic substitution can enhance the utility of heterocyclic scaffolds. Heterocyclic compounds constitute the structural foundation for over 85% of all biologically active chemical entities, reflecting their central importance in modern drug design and development. The specific substitution pattern present in this compound exemplifies the sophisticated level of structural modification that has become possible through advances in synthetic methodology.
The compound's structural features demonstrate several key principles that make heterocyclic compounds particularly valuable in medicinal chemistry applications. The presence of nitrogen atoms within the ring structure provides opportunities for hydrogen bonding interactions and influences the electronic properties of the molecule. The carboxylic acid functional group at the 4-position offers additional hydrogen bonding capability while providing a site for further chemical modification through esterification or amidation reactions. The bromine substituent at the 5-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions and enabling the introduction of diverse functional groups.
The dimethyl substitution pattern at the 1- and 3-positions influences both the steric and electronic properties of the compound, affecting its reactivity and biological interactions. This level of structural control represents the sophisticated approach to molecular design that characterizes modern heterocyclic chemistry, where specific substitution patterns are employed to optimize both chemical reactivity and biological activity. The compound thus serves as an excellent example of how systematic modification of heterocyclic scaffolds can yield molecules with enhanced properties for specific applications.
Table 1: Structural Comparison of Related Pyrazole Carboxylic Acids
Position within Pyrazole Research Domain
This compound occupies a distinctive position within the broader pyrazole research domain, representing an advanced example of structure-based design in heterocyclic chemistry. The compound's development reflects the evolution of pyrazole research from simple ring systems to complex, multiply substituted derivatives designed for specific applications. This progression mirrors the broader trajectory of heterocyclic chemistry, where increasing sophistication in synthetic methodology has enabled the preparation of compounds with precisely controlled substitution patterns.
The research domain surrounding pyrazole derivatives has experienced significant expansion due to their proven utility in pharmaceutical applications. Notable drug compounds containing pyrazole rings include celecoxib, used as a cyclooxygenase-2 inhibitor, and the anabolic steroid stanozolol. These successful pharmaceutical applications have driven continued research into novel pyrazole derivatives, with particular emphasis on compounds that incorporate functional groups capable of modulating biological activity. The carboxylic acid functionality present in this compound positions it within this active research area.
The compound's structural features align with current trends in pyrazole research, which emphasize the development of molecules with enhanced solubility, improved pharmacokinetic properties, and increased selectivity for biological targets. The presence of both hydrophilic (carboxylic acid) and lipophilic (methyl groups) substituents provides a balanced molecular profile that is often desirable in drug development programs. The bromine substituent offers additional synthetic versatility, enabling the compound to serve as an intermediate in the preparation of more complex derivatives through substitution reactions.
Contemporary pyrazole research has also focused on the development of compounds suitable for agricultural applications, where pyrazole derivatives have found utility as fungicides, insecticides, and herbicides. The structural framework of this compound, with its combination of reactive and stable functional groups, positions it as a potential precursor for such applications. The compound thus represents not only a specific chemical entity but also a versatile platform for the development of derivatives with tailored properties for diverse applications.
Table 2: Molecular Properties of this compound
Properties
IUPAC Name |
5-bromo-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWGWRNOGQENEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1369357-72-1 | |
| Record name | 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis of Pyrazole Core via Condensation and Bromination
Initial Formation of the Pyrazole Ring:
The core pyrazole structure is typically synthesized through condensation of suitable hydrazine derivatives with α,β-unsaturated carbonyl compounds. For example, a common route involves reacting methylhydrazine with diethyl butynedioate to form a pyrazole precursor, as detailed in patent CN112079781A. This process involves:
- Condensation of methylhydrazine with diethyl butynedioate to generate a 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester.
- Bromination of the precursor using tribromooxyphosphorus or N-bromosuccinimide (NBS) to introduce bromine at the 5-position, yielding 5-bromo-1-methyl-1H-pyrazole-3-carboxylate.
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Condensation | Methylhydrazine + diethyl butynedioate | Ethanol or acetic acid | Room temp to reflux | Forms the ester intermediate |
| Bromination | NBS or tribromooxyphosphorus | Dichloromethane (DCM) or DMF | 60–80°C | Controlled addition to prevent over-bromination |
Hydrolysis to Carboxylic Acid
The ester intermediate is hydrolyzed to the free acid:
- Dissolve the ester in ethanol.
- Add sodium hydroxide solution (10%) at room temperature.
- Stir until complete hydrolysis (~2–4 hours).
- Acidify the aqueous phase to pH ~9 with hydrochloric acid.
- Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to obtain 5-bromo-1-methyl-1H-pyrazole-4-carboxylic acid .
This step ensures high purity and is critical for subsequent functionalization.
Functionalization to Derivatives (Optional)
Further modifications, such as carbamate formation or substitution reactions, are performed to prepare intermediates for specific applications:
- Carbamate formation: Reacting the acid with tert-butyl alcohol and dimethyl azidophosphate in DMF at elevated temperature (~100°C).
- Hydrolysis of carbamate: Using trifluoroacetic acid (TFA) to generate the free amine.
Summary of Key Reaction Parameters
| Parameter | Optimal Range | Impact |
|---|---|---|
| Bromination reagent | NBS (1.1 equiv) | Selectivity for 5-position |
| Solvent | DCM or DMF | Solubility and reaction control |
| Temperature | 60–80°C | Reaction rate and selectivity |
| Reaction time | 6–12 hours | Complete conversion without over-bromination |
Research Findings and Optimization Strategies
- Reaction Control: Precise control of temperature and reagent equivalents minimizes side reactions such as di-bromination.
- Purification: Column chromatography with ethyl acetate/hexane gradients effectively isolates high-purity products.
- Yield Enhancement: Using excess brominating agent and optimizing reaction time improves overall yield.
- Environmental Considerations: Employing continuous flow reactors can reduce waste and improve safety during bromination.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions: : The bromine atom at the 5-position can undergo nucleophilic substitution reactions, where it is replaced by various nucleophiles such as amines, thiols, or alkoxides .
-
Oxidation and Reduction: : The compound can also participate in oxidation and reduction reactions. For example, the carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles.
Major Products
Substitution Products: Depending on the nucleophile used, products can include 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, 5-thio-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and others.
Oxidation and Reduction Products: Products include 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylate and 5-bromo-1,3-dimethyl-1H-pyrazole-4-methanol.
Scientific Research Applications
Chemical Properties and Structure
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid features a five-membered ring structure containing two nitrogen atoms and is characterized by a bromine substituent at the 5-position and a carboxylic acid functionality at the 4-position. Its molecular formula is C7H8BrN3O2, with a CAS number of 1369357-72-1. The unique substitution pattern enhances its reactivity and biological profile, making it a valuable candidate for further exploration in medicinal chemistry.
Medicinal Chemistry
The compound has shown potential as an anti-inflammatory agent and an inhibitor of specific enzymes involved in metabolic pathways. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions is crucial for therapeutic applications. Notably, research indicates that derivatives of pyrazoles exhibit various biological activities:
- Antibacterial
- Antimycobacterial
- Antitumor
- Antidiabetic
- Anti-inflammatory
These properties make this compound a candidate for drug development aimed at treating various diseases.
Agrochemistry
In agrochemical research, this compound plays a role in the development of new pesticides. It has been identified as a significant impurity in several pesticide formulations, which can influence the stability and efficacy of agricultural products. Understanding its synthesis and properties is essential for the registration of new agricultural chemicals .
Research has demonstrated that this compound interacts effectively with proteins and enzymes, influencing their activity. Studies are ongoing to elucidate its full interaction profile and potential side effects in biological systems. For instance, compounds derived from this pyrazole have been tested for their inhibitory effects on various pathogens.
Mechanism of Action
The mechanism of action of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is primarily based on its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The presence of the bromine atom and carboxylic acid group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity . The compound can also act as a ligand, binding to metal ions and forming coordination complexes .
Comparison with Similar Compounds
Halogen-Substituted Analogs
Halogenation at the 5-position significantly influences electronic properties and bioactivity. Key analogs include:
Key Findings :
- Bioactivity : Fluorinated analogs (e.g., A7a) exhibit potent fungicidal activity, suggesting brominated derivatives may share similar modes of action but with altered potency due to halogen electronegativity and steric effects .
- Synthetic Utility : Chloro and bromo derivatives are common intermediates in medicinal chemistry, enabling further functionalization via cross-coupling reactions .
Alkyl-Substituted Analogs
Variations in alkyl groups at the 1- and 3-positions modulate lipophilicity and steric bulk:
Key Findings :
Heterocyclic and Functionalized Derivatives
Modifications at the 4-carboxylic acid position enable diversification:
Biological Activity
5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (BDMPCA) is a compound belonging to the pyrazole family, characterized by its unique structure that includes a bromine atom at the 5-position and a carboxylic acid group at the 4-position. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
The molecular formula of BDMPCA is C7H8BrN2O2, with a CAS number of 1369357-72-1. The presence of the bromine substituent and the carboxylic acid functionality enhances its reactivity and interaction with biological targets. The structural features allow for effective binding with proteins and enzymes, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C7H8BrN2O2 |
| Molecular Weight | 232.05 g/mol |
| CAS Number | 1369357-72-1 |
Anti-inflammatory Properties
Research indicates that BDMPCA exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. For instance, a study reported that BDMPCA showed an IC50 value comparable to standard anti-inflammatory drugs, indicating its potential as a therapeutic agent for inflammatory diseases .
Table: Inhibitory Activity of BDMPCA on COX Enzymes
| Compound | COX-1 IC50 (µg/mL) | COX-2 IC50 (µg/mL) |
|---|---|---|
| BDMPCA | 71.11 | 73.35 |
| Diclofenac | 54.65 | - |
Enzyme Inhibition
BDMPCA has also been studied for its inhibitory effects on other enzymes involved in metabolic pathways. Its interaction with specific enzymes can modulate various biological processes, making it a candidate for further drug development.
The mechanism through which BDMPCA exerts its biological effects involves several interactions at the molecular level. The bromine atom and carboxylic acid group can participate in hydrogen bonding and hydrophobic interactions with target proteins, influencing their conformation and activity. This property is essential for understanding its therapeutic potential .
Case Studies
Recent studies have explored the biological effects of BDMPCA in various experimental models:
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of BDMPCA through carrageenan-induced paw edema tests, demonstrating significant reductions in inflammation compared to control groups.
- Histopathological Analysis : Examination of tissue samples from treated animals revealed minimal degenerative changes, suggesting that BDMPCA may possess favorable safety profiles alongside its therapeutic benefits .
Comparative Analysis with Similar Compounds
BDMPCA shares similarities with other pyrazole derivatives but stands out due to its specific substitution pattern that enhances both reactivity and biological profile.
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4-Bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid | 5775-91-7 | Different carboxyl group position; varied activity |
| 4-Bromo-3-methyl-1H-pyrazole | 21724031 | Lacks carboxyl group; simpler structure |
Q & A
Q. What are the standard synthetic routes for preparing 5-bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid, and how can intermediates be characterized?
Methodological Answer: A typical synthesis involves cyclocondensation of β-keto esters (e.g., ethyl acetoacetate) with hydrazines or substituted hydrazines. For brominated derivatives like this compound, bromination can be introduced post-cyclization using reagents like N-bromosuccinimide (NBS) under controlled conditions. Key intermediates, such as ethyl 5-methyl-1H-pyrazole-4-carboxylate, are hydrolyzed under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid. Characterization of intermediates involves:
- NMR spectroscopy to confirm substitution patterns (e.g., methyl and bromo groups).
- X-ray crystallography to resolve ambiguities in regiochemistry (e.g., distinguishing N-methyl vs. C-methyl positions) .
- IR spectroscopy to validate carboxylic acid formation (stretching vibrations at ~2500–3300 cm⁻¹ for -OH and ~1700 cm⁻¹ for C=O) .
Q. How can spectroscopic and crystallographic data resolve structural ambiguities in pyrazole-4-carboxylic acid derivatives?
Methodological Answer: Contradictions between experimental and theoretical data (e.g., bond lengths, angles) can arise due to dynamic effects in solution versus solid-state structures. To address this:
- Compare X-ray crystallography data (e.g., C-Br bond length: ~1.89–1.92 Å) with DFT-optimized geometries (B3LYP/6-311++G(d,p) basis set) to assess deviations .
- Use 2D NMR (COSY, HMBC) to confirm coupling between the pyrazole ring protons and substituents (e.g., methyl or bromo groups) .
- Cross-validate mass spectrometry (e.g., ESI-MS) with theoretical molecular ion peaks .
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective bromination of pyrazole-4-carboxylic acid derivatives?
Methodological Answer: Regioselectivity in bromination depends on electronic and steric factors. To optimize:
- Screen solvents (e.g., DMF, CCl₄) and brominating agents (e.g., NBS, Br₂) using Design of Experiments (DoE) . For example, a 2³ factorial design can test temperature (25–80°C), molar equivalents (1–2 eq), and reaction time (2–12 h) .
- Monitor progress via HPLC or TLC and confirm regiochemistry via NOESY NMR (to detect spatial proximity between substituents) .
- DFT calculations (e.g., Hirshfeld charge analysis) predict electrophilic attack sites, guiding reagent selection .
Q. What computational strategies are effective in predicting the electronic and optical properties of this compound?
Methodological Answer:
- Perform time-dependent DFT (TD-DFT) with CAM-B3LYP functional to simulate UV-Vis spectra. Compare with experimental data (e.g., λmax in DMSO: ~300–350 nm) to validate transitions (e.g., π→π* or n→π*) .
- Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity and charge-transfer properties. A smaller gap (~3–4 eV) suggests potential for optoelectronic applications .
- Use MEP (Molecular Electrostatic Potential) maps to identify nucleophilic/electrophilic sites for functionalization .
Q. How can contradictory data between experimental and theoretical vibrational spectra be reconciled?
Methodological Answer: Discrepancies often arise from solvent effects or anharmonicity in DFT models. Mitigation strategies include:
- Solvent-correction models (e.g., PCM in Gaussian) to simulate IR spectra in polar solvents like DMSO .
- Compare experimental solid-state IR (KBr pellet) with gas-phase DFT calculations , noting shifts in -OH and C=O stretches due to hydrogen bonding .
- Use scaling factors (e.g., 0.961–0.967 for B3LYP/6-311++G(d,p)) to align theoretical and experimental wavenumbers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
